Amg-337
Description
c-Met Inhibitor AMG 337 is an orally bioavailable inhibitor of the proto-oncogene c-Met with potential antineoplastic activity. c-Met inhibitor AMG 337 selectively binds to c-Met, thereby disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a mesenchymal epithelial transition factor inhibitor with antineoplastic activity; structure in first source
Properties
IUPAC Name |
6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHXUGDWKAIASB-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173699-31-4 | |
| Record name | AMG-337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-337 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMG-337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vivo Profile of AMG-337: A Potent and Selective MET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of AMG-337, a highly selective, oral, small-molecule inhibitor of the MET receptor tyrosine kinase. The information presented is collated from preclinical and early-phase clinical studies, offering critical insights for professionals in oncology and drug development.
Executive Summary
This compound has demonstrated robust in vivo anti-tumor activity in MET-dependent cancer models, driven by its potent and selective inhibition of the MET signaling pathway. Preclinical studies have established a clear dose-dependent relationship between this compound administration and tumor growth inhibition, which correlates with the pharmacodynamic modulation of MET signaling. In clinical settings, this compound has shown a manageable safety profile and predictable pharmacokinetics. This document details the quantitative PK/PD parameters, experimental methodologies employed in key studies, and visual representations of the underlying biological pathways and experimental workflows.
Pharmacokinetics
Oral administration of this compound in preclinical models and human subjects is characterized by rapid absorption.[1][2][3] Clinical data from a first-in-human Phase I study in patients with advanced solid tumors revealed that this compound exposures increased with dose up to 300 mg once daily.[4] The maximum plasma concentration (Tmax) was observed approximately 3.0 hours after a 300 mg once-daily dose.[2][3][4] The plasma half-life is relatively short, and the drug does not accumulate with multiple-dose administration.[4][5]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Once-Daily Dosing)
| Dose | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) | Mean t1/2 (h) |
| 150 mg | 631 | 4330 | 4.6 - 7.4 |
| 200 mg | 948 | 6880 | 4.6 - 7.4 |
| 300 mg | 1360 | 10600 | 4.6 - 7.4 |
Data compiled from a Phase I clinical trial.[4][5]
In a study involving Asian patients with advanced solid tumors, Cmax and AUC0-24 exposures increased proportionally with doses from 150 mg to 300 mg once daily, with minimal plasma accumulation over 28 days.[6]
Pharmacodynamics
This compound potently inhibits MET phosphorylation and downstream signaling pathways, including the PI3K and MAPK pathways.[7][8][9] This inhibition leads to cell cycle arrest in the G1 phase, a reduction in DNA synthesis, and the induction of apoptosis in MET-dependent tumor cells.[7][10]
In vivo studies using tumor xenograft models have demonstrated a strong correlation between the dose of this compound and its pharmacodynamic effects. A single oral dose of 0.75 mg/kg resulted in over 90% inhibition of Gab-1 phosphorylation, a key downstream effector of MET.[7][8] Unbound plasma concentrations of this compound greater than 27 nmol/L were associated with this level of target inhibition.[7]
Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models
| Xenograft Model | Dose (mg/kg, once daily) | Efficacy Outcome |
| SNU-620 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |
| 1, 3 | Significant Tumor Regression | |
| SNU-5 (Gastric) | 0.3 | 100% Tumor Growth Inhibition |
| 1, 3, 10 | Significant Tumor Regression | |
| U-87 MG (Glioblastoma) | 3 | 100% Tumor Growth Inhibition |
| 10 | Tumor Regression |
Data from preclinical studies in mice bearing human tumor xenografts.[7][9][11]
Signaling Pathways and Experimental Workflows
MET Signaling Pathway Inhibition by this compound
This compound is an ATP-competitive inhibitor that binds to the MET receptor tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[8][12][13] The diagram below illustrates the key components of the MET pathway and the point of inhibition by this compound.
In Vivo Efficacy and Pharmacodynamic Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy and pharmacodynamics of this compound in a tumor xenograft model.
Experimental Protocols
Tumor Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in MET-dependent cancer models.
Methodology:
-
Cell Lines and Culture: Human cancer cell lines with MET amplification (e.g., SNU-620, SNU-5) or HGF/MET autocrine loop dependency (e.g., U-87 MG) are cultured under standard conditions.[7]
-
Animal Models: Female athymic nude mice are typically used.[7]
-
Tumor Implantation: Cultured tumor cells are harvested and injected subcutaneously into the flank of the mice.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups (typically n=10 per group).[7]
-
Drug Administration: this compound is administered orally, once daily, at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[7][11] The vehicle control group receives the formulation without the active compound.
-
Efficacy Monitoring: Tumor volume is measured twice weekly using calipers. Body weight is also monitored as an indicator of toxicity.[7]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups relative to the control group.[7]
In Vivo Pharmacodynamic Assays
Objective: To assess the in vivo inhibition of MET signaling by this compound in tumor xenografts.
Methodology:
-
Study Setup: Mice bearing established tumor xenografts are treated with a single oral dose of this compound or vehicle.[7]
-
Sample Collection: At specific time points after dosing (e.g., 3 and 24 hours), tumors are harvested, and plasma samples are collected for pharmacokinetic analysis.[7]
-
Tumor Lysate Preparation: Harvested tumors are homogenized to prepare protein lysates.[7]
-
Protein Analysis: The levels of total and phosphorylated MET, Gab-1, ERK1/2, and AKT are quantified using methods such as immunoblot analysis or quantitative electrochemiluminescence immunoassay.[7][14]
-
Data Analysis: The percentage of inhibition of phosphorylation of target proteins is calculated relative to the vehicle-treated control group.[7]
Conclusion
This compound is a potent and selective MET inhibitor with a well-defined in vivo pharmacokinetic and pharmacodynamic profile. The strong correlation between drug exposure, target engagement, and anti-tumor efficacy in preclinical models provided a solid foundation for its clinical development. The data summarized in this guide underscore the importance of patient selection based on MET amplification for maximizing the therapeutic potential of this compound. These findings are critical for the ongoing research and development of targeted therapies in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Phase 1 study evaluating AMG 337 in Asian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
AMG-337: A Technical Guide to Solubility and Stability in DMSO for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of AMG-337, a potent and selective MET kinase inhibitor, in dimethyl sulfoxide (DMSO). The information herein is intended to support laboratory professionals in the accurate preparation, storage, and utilization of this compound for in vitro and in vivo research.
Core Properties of this compound
This compound is an orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It has demonstrated high selectivity and potency, with an IC50 of 1 nM against wild-type MET.[1][5] By selectively binding to c-Met, this compound disrupts its signal transduction pathways, which can lead to cell death in tumor cells that overexpress or have a constitutively active c-Met protein.[4] This targeted action inhibits downstream signaling through the PI3K and MAPK pathways, impacting cell proliferation and survival.[1][2][3]
Solubility in DMSO
This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for laboratory use. However, the reported solubility values vary slightly across different suppliers. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1] Some sources also recommend the use of ultrasonication to facilitate dissolution.[5][6]
Table 1: Reported Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) | Notes |
| 100 mg/mL | 215.77 mM | [5][6] | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. |
| 95 mg/mL | 204.97 mM | [1] | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| >46.3 mg/mL | Not specified | [7] | - |
| >30 mg/ml | Not specified | [8] | - |
| 30 mg/mL | Not specified | [9] | - |
Molecular Weight of this compound: 463.46 g/mol [1][6]
Stability and Storage
Proper storage of this compound, both as a powder and in solution, is critical to maintain its integrity and activity. For long-term storage, the powdered form is recommended. Once dissolved in DMSO, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][10]
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent (DMSO) | -80°C | 1 to 2 years | [1][6] |
| In Solvent (DMSO) | -20°C | 1 month to 1 year | [1][6] |
It is best practice to re-evaluate the efficacy of solutions stored for extended periods, especially if stored at -20°C for more than a month.[10]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, the following represents a standard methodology based on common laboratory practices.
Preparation of a 10 mM Stock Solution in DMSO
A common starting concentration for in vitro assays is a 10 mM stock solution.[2]
Materials:
-
This compound powder
-
Anhydrous (fresh) DMSO
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight = 463.46 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.[5][6]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
Cell-Based Assay Dilution Protocol
For cell-based assays, the DMSO stock solution is typically diluted in culture medium to achieve the desired final concentrations. It is important to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]
Example: 72-hour Cell Viability Assay [1][2]
-
Prepare a serial dilution of the this compound stock solution in cell culture medium. A common approach is a 10-point, 3-fold serial dilution, with a starting concentration of 3 µM.[2]
-
Seed cells in 96-well plates at an appropriate density.
-
Treat the cells with the serially diluted this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.[1][2]
Visualizing Key Pathways and Workflows
This compound Mechanism of Action: MET Signaling Pathway Inhibition
This compound acts by inhibiting the c-Met receptor, which in turn blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This inhibition ultimately affects cell proliferation, survival, and invasion.[1][2][3]
Caption: this compound inhibits c-Met, blocking downstream PI3K and MAPK signaling.
Experimental Workflow: Stock Solution Preparation and Cell Treatment
The following diagram illustrates a typical workflow for preparing an this compound stock solution and using it to treat cells in an experiment.
Caption: Workflow for preparing this compound stock and treating cells.
Logical Relationship: Factors Affecting this compound in DMSO
This diagram outlines the key factors that can influence the solubility and stability of this compound when working with DMSO.
Caption: Factors influencing the solubility and stability of this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
AMG-337 for MET-Amplified Gastric Cancer: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the preclinical and clinical research on AMG-337, a selective MET kinase inhibitor, for the treatment of MET-amplified gastric cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and procedural pathways.
Core Concepts: this compound and MET Amplification in Gastric Cancer
MET, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and invasion.[1][2] In gastric cancer, amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, driving oncogenic signaling and conferring a poor prognosis.[3][4] this compound is an orally bioavailable, ATP-competitive small molecule inhibitor that selectively binds to and inhibits the kinase activity of the MET receptor.[1][5][6] This inhibition blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in MET-dependent tumor cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in MET-amplified gastric cancer.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | Value/Result | Reference(s) |
| IC50 (Enzymatic Assay) | MET Kinase | < 5 nM | [2] |
| IC50 (Cell-based MET Phosphorylation) | PC3 cells | 5 nM | [5] |
| IC50 (Cell Viability) | SNU-5, Hs746T | < 50 nM | [2] |
| In Vivo Tumor Growth Inhibition (SNU-620 Xenograft) | 0.3 mg/kg, once daily | Stasis | [1] |
| 1 mg/kg, once daily | Significant Regression | [1] | |
| 3 mg/kg, once daily | Significant Regression | [1] | |
| In Vivo Tumor Growth Inhibition (SNU-5 Xenograft) | 0.3 mg/kg, once daily | 100% Growth Inhibition | [1] |
| 1, 3, 10 mg/kg, once daily | Significant Regression | [1] | |
| In Vivo Pharmacodynamics | Tumor Xenograft Models | >90% inhibition of Gab-1 phosphorylation at 0.75 mg/kg | [1] |
Table 2: Clinical Efficacy of this compound in MET-Amplified Gastroesophageal Cancer
| Clinical Trial Phase | Patient Population | Key Efficacy Metric | Value | Reference(s) |
| Phase I (NCT01253707) | MET-amplified GEJ, G, or E Cancers (n=10) | Objective Response Rate | 50% (1 CR, 4 PRs) | [8] |
| MET-amplified Gastroesophageal Cancer (n=8) | Objective Response Rate | 62.5% (1 CR, 4 PRs) | [9] | |
| Phase II (NCT02016534) | MET-amplified G/GEJ/E Adenocarcinoma (n=45) | Objective Response Rate | 18% (8 PRs) | [10][11] |
| Evaluable Patients (n=54) | Median Progression-Free Survival | 3.4 months (95% CI: 2.2–5.0) | [10][11] | |
| Evaluable Patients (n=54) | Median Overall Survival | 7.9 months (95% CI: 4.8–10.9) | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are outlined below.
Cell Viability Assay
This protocol is based on typical methodologies used to assess the anti-proliferative effects of kinase inhibitors.
-
Cell Plating: Seed MET-amplified gastric cancer cell lines (e.g., MKN-45, SNU-5, SNU-620) in 96-well plates at a density that allows for logarithmic growth throughout the experiment.[5]
-
Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., starting from a top concentration of 3 µM with 3-fold dilutions).[5] Include a DMSO-treated control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or WST-1, or a luminescent assay like CellTiter-Glo.[5][10] For MTT assays, incubate with MTT solution (final concentration ~0.5 mg/mL) for 1-4 hours, then solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).[12]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Immunoblotting for MET Signaling Pathway Analysis
This protocol details the steps to analyze the phosphorylation status of MET and its downstream effectors.
-
Cell Lysis: Plate MET-amplified gastric cancer cells and treat with this compound (e.g., 100 nM for 2 hours) or DMSO as a control.[1] After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total MET, phosphorylated MET (p-MET), total and phosphorylated Gab-1, ERK1/2, and AKT overnight at 4°C.[1]
-
Detection: After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes the establishment of tumor xenografts and the evaluation of this compound's anti-tumor efficacy.
-
Cell Implantation: Subcutaneously implant MET-amplified gastric cancer cells (e.g., SNU-620 or SNU-5) into the flank of immunodeficient mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[1] The control group receives the vehicle solution.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Endpoint and Analysis: Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).[1] Calculate tumor growth inhibition and assess for tumor regression.
Clinical Trial Design (Phase II - NCT02016534)
This section summarizes the design of a representative clinical trial for this compound.
-
Study Design: A multicenter, single-arm, two-cohort Phase II study.[3][4]
-
Patient Population:
-
Intervention: this compound administered orally at a dose of 300 mg once daily in 28-day cycles.[11]
-
Primary Endpoint: Objective Response Rate (ORR) in Cohort 1, assessed according to RECIST v1.1.[11]
-
Secondary Endpoints: ORR in Cohort 2, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[11]
-
Key Inclusion Criteria: Adults with pathologically confirmed advanced solid tumors, MET amplification confirmed by central testing, and measurable disease per RECIST 1.1.[4]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Predictive value of MTT assay as an in vitro chemosensitivity testing for gastric cancer: One institution’s experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.3. Cell viability assay [bio-protocol.org]
- 11. Advances in MET tyrosine kinase inhibitors in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating AMG-337's Effect on Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-337 is a highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met pathway, often through MET gene amplification, is a known driver in various solid tumors and is associated with poor prognosis.[1] Beyond its direct effects on tumor cells, the c-Met pathway is also critically involved in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4] This technical guide provides an in-depth overview of the mechanisms by which this compound is hypothesized to impact tumor angiogenesis, supported by relevant experimental data and detailed protocols for key assays.
Mechanism of Action: Targeting the c-Met Angiogenic Axis
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways implicated in MET-driven cellular processes are the PI3K/AKT and RAS/MAPK pathways.[2] The inhibition of these pathways by this compound in MET-dependent cancer cells leads to cell cycle arrest and apoptosis.[2]
The anti-angiogenic effect of this compound is predicated on the critical role of c-Met signaling in endothelial cells. HGF, often secreted by tumor cells or stromal cells in the tumor microenvironment, can act as a potent pro-angiogenic factor by stimulating c-Met on endothelial cells.[3] This activation promotes endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.[5] By inhibiting c-Met, this compound is expected to disrupt these key angiogenic processes.
dot
References
Methodological & Application
Application Notes and Protocols for AMG-337 CellTiter-Glo Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the progression of various cancers.[2][3] this compound competitively binds to ATP at the catalytic site of the MET kinase, disrupting its downstream signaling and inducing cell death in MET-dependent tumor cells.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[4][5]
Data Presentation
The following table summarizes the effective concentrations of this compound in various cancer cell lines as determined by the CellTiter-Glo® cell viability assay.
| Cell Line | Cancer Type | Incubation Time | This compound Concentration/IC50 | Reference |
| SNU-5 | Gastric Carcinoma | 72 hours | IC50: 8 nmol/L | [4][6] |
| NCI-H1993 | Lung Adenocarcinoma | 72 hours | IC50: 10 nmol/L | [4][6] |
| IM-95 | Gastric Carcinoma | 72 hours | IC50: 12 nmol/L | [4][6] |
| MKN-45 | Gastric Carcinoma | 2 hours | 100 nmol/L (for MET phosphorylation inhibition) | [4][7] |
| SNU-620 | Gastric Carcinoma | 2 hours | 100 nmol/L (for MET phosphorylation inhibition) | [4][7] |
Experimental Protocols
CellTiter-Glo® Cell Viability Assay with this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines grown in 96-well plates.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell lines of interest
-
Appropriate cell culture medium with serum and antibiotics
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[8]
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration (e.g., 3 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
For the negative control wells, add a medium containing the same final concentration of DMSO used in the highest this compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells (considered 100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a suitable software package with a four-parameter logistic model.
-
Visualizations
MET Signaling Pathway
Caption: Diagram of the MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CellTiter-Glo Assay
Caption: Workflow for assessing cell viability with this compound using the CellTiter-Glo assay.
References
Application Notes and Protocols for AMG-337 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AMG-337, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase. The following sections detail the dosages, experimental protocols, and underlying signaling pathways relevant to preclinical animal studies, with a focus on xenograft models of cancer.
I. Introduction
This compound is an orally bioavailable, ATP-competitive inhibitor of MET, a receptor tyrosine kinase whose dysregulation is implicated in the growth, survival, and invasion of various cancer cells.[1][2] Preclinical studies have demonstrated its efficacy in MET-dependent tumor models, particularly those with MET gene amplification.[1][3][4] These notes are intended to guide researchers in designing and executing in vivo animal studies to evaluate the efficacy and pharmacodynamics of this compound.
II. Quantitative Data Summary
The following tables summarize the dosages and efficacy of this compound in various xenograft models as reported in preclinical studies.
Table 1: Effective Dosages of this compound in Mouse Xenograft Models
| Animal Model | Tumor Type | Cell Line | Dosing Regimen (Oral Gavage) | Efficacy Outcome | Reference |
| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3 mg/kg, once daily | Tumor stasis | [1] |
| Athymic Nude Mice | Gastric Cancer | SNU-620 | 1 and 3 mg/kg, once daily | Significant tumor regression | [1] |
| Athymic Nude Mice | Gastric Cancer | SNU-5 | 0.3 mg/kg, once daily | 100% tumor growth inhibition | [1] |
| Athymic Nude Mice | Gastric Cancer | SNU-5 | 1, 3, and 10 mg/kg, once daily | Significant tumor regression | [1] |
| CD1 nu/nu Mice | Glioblastoma | U-87 MG | 3 mg/kg, once daily | 100% tumor growth inhibition | [1] |
| CD1 nu/nu Mice | Glioblastoma | U-87 MG | 10 mg/kg, once daily | Tumor regression | [1] |
Table 2: In Vivo Pharmacodynamic Effects of a Single Oral Dose of this compound
| Animal Model | Tumor Type | Cell Line | Single Dose (Oral Gavage) | Time Point | Pharmacodynamic Effect | Reference |
| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3 mg/kg | 3 hours | >50% inhibition of MET phosphorylation | [1] |
| Athymic Nude Mice | Gastric Cancer | SNU-620 | 1 mg/kg | 3 hours | Almost complete inhibition of MET phosphorylation | [1] |
| CD1 nu/nu Mice | Engineered | NIH3T3 TPR-MET | 0.75 mg/kg | 3 hours | >90% inhibition of Gab-1 phosphorylation | [1][5] |
| Athymic Nude Mice | Gastric Cancer | SNU-620 | 0.3, 1, and 3 mg/kg | 3 and 24 hours | Increased tumor necrosis | [1][4] |
III. Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound based on published preclinical research.
Protocol 1: Tumor Xenograft Efficacy Study
1. Animal Models and Husbandry:
- Use female athymic nude mice or CD1 nu/nu mice, 6-11 weeks of age, and weighing 20-26 grams.[1]
- House animals in accordance with institutional guidelines for the care and use of laboratory animals.
2. Cell Line and Tumor Implantation:
- Culture human cancer cell lines (e.g., SNU-620, SNU-5, U-87 MG) in the manufacturer's recommended growth media.[1]
- Harvest cells and resuspend in an appropriate buffer.
- Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.[1]
- For certain cell lines like SNU-620 and SNU-5, mix cells with Matrigel at a 2:1 ratio prior to injection to improve tumor take rate and growth.[1]
3. Tumor Growth Monitoring and Randomization:
- Measure tumor volume twice weekly using calipers, calculated as (Length x Width x Height).[1]
- Once tumors reach an average volume of approximately 200-330 mm³, randomize animals into treatment and vehicle control groups (n=10 per group).[1]
4. This compound Formulation and Administration:
- Prepare this compound for oral administration. While the specific vehicle is not always detailed in publications, a common practice is to use a suspension in a vehicle such as 0.5% methylcellulose.
- Administer this compound once daily by oral gavage at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg).[1]
- Administer the vehicle solution to the control group following the same schedule.
5. Efficacy Assessment:
- Continue daily treatment and monitor tumor volume twice weekly.
- Monitor animal body weight and overall health as indicators of toxicity.[1]
- The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
- Analyze differences in tumor growth between groups using appropriate statistical methods, such as repeated-measures ANOVA.[1]
Protocol 2: In Vivo Pharmacodynamic Study
1. Animal and Tumor Model:
- Establish tumor xenografts as described in Protocol 1.
- Allow tumors to grow to a larger size (approximately 400-700 mm³) for ease of tissue collection and analysis.[1]
2. Dosing and Sample Collection:
- Randomize tumor-bearing mice into treatment groups (n=5 per group) and a vehicle control group.[1]
- Administer a single oral dose of this compound at the desired concentrations (e.g., 0.3, 1, 3 mg/kg).[1]
- At specified time points post-dose (e.g., 3 and 24 hours), euthanize the mice.[1]
- Collect terminal plasma samples for pharmacokinetic analysis.[1]
- Excise tumors and immediately snap-freeze in liquid nitrogen for subsequent analysis.
3. Biomarker Analysis:
- Prepare tumor lysates for immunoblot analysis or immunoassays.[1]
- Evaluate the phosphorylation status of MET and downstream signaling proteins such as Gab-1, AKT, and ERK1/2.[1][4]
- Quantify protein levels to determine the extent of target inhibition at different doses and time points.[1]
IV. Signaling Pathways and Visualizations
MET Signaling Pathway Inhibition by this compound
This compound selectively inhibits the MET receptor tyrosine kinase. In MET-dependent cancers, the MET receptor is often activated by its ligand, Hepatocyte Growth Factor (HGF), or through gene amplification, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[1][2] this compound blocks the initial phosphorylation of MET, thereby inhibiting these downstream signals.[1][4]
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft model.
Caption: Workflow for an this compound in vivo xenograft efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Preparation of AMG-337 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-337 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro studies investigating c-Met signaling and its role in cancer cell proliferation and survival. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂FN₇O₃ | [1][4] |
| Molecular Weight | 463.46 g/mol | [1] |
| CAS Number | 1173699-31-4 | [1][4] |
| Appearance | Crystalline solid | [4] |
| Solubility in DMSO | ≥ 30 mg/mL | [4][5] |
| Solubility in Ethanol | 10 mg/mL | [4] |
| Solubility in Water | Insoluble | [1] |
Note: The solubility of this compound in DMSO can be as high as 100 mg/mL (215.77 mM), but may require ultrasonication to fully dissolve.[6][7] It is recommended to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]
Mechanism of Action: c-Met Signaling Pathway Inhibition
This compound selectively binds to the c-Met receptor, thereby inhibiting its kinase activity.[2] This disruption of the c-Met signal transduction pathway can lead to the induction of apoptosis in tumor cells that overexpress or have a constitutively active c-Met protein.[2][6] The inhibition of c-Met phosphorylation by this compound subsequently blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and invasion.[1][3][8]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 463.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing this compound:
-
Tare a sterile, conical-bottom polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.635 mg of this compound.
-
-
Solvent Addition:
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.635 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[9]
-
-
Sterilization:
-
To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
-
Working Solution Preparation
To prepare a working solution for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. It is important to add the diluted this compound to the medium and mix well before adding it to the cells. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood.
By following these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions for their cell culture experiments, leading to more reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for AMG-337 Treatment in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models offer a more accurate platform for preclinical drug screening and mechanistic studies compared to traditional 2D cell cultures.[1][3] This document provides detailed application notes and protocols for evaluating the efficacy of AMG-337, a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, in 3D spheroid models of MET-dependent cancers.[4][5]
This compound functions as an ATP-competitive inhibitor, effectively suppressing MET phosphorylation and subsequently blocking downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell growth, survival, and invasion.[4][6] Preclinical studies have demonstrated its robust anti-proliferative and pro-apoptotic activity in cancer cell lines with MET gene amplification.[4][7] These protocols are designed to guide researchers in establishing 3D spheroid models, executing this compound treatment regimens, and assessing the therapeutic response through various quantitative and qualitative assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MET-Amplified Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | MET Amplification | IC50 (nM) | Reference |
| SNU-5 | Gastric Cancer | Yes | < 50 | [7][8] |
| Hs746T | Gastric Cancer | Yes | < 50 | [8] |
| MKN-45 | Gastric Cancer | Yes | Not explicitly stated, but sensitive | [6] |
| NCI-H1993 | Lung Cancer | Yes | Sensitive | [7] |
| IM-95 | Gastric Cancer | Yes | Sensitive | [7] |
Note: IC50 values in 3D spheroid models are expected to be higher than in 2D cultures due to limitations in drug penetration and the development of a more in vivo-like cellular architecture.
Table 2: Representative Data of this compound Treatment on Spheroid Viability and Size
| Cell Line | Treatment | Concentration (nM) | Spheroid Diameter (µm) - Day 7 | Cell Viability (% of Control) - Day 7 |
| SNU-5 | Vehicle (DMSO) | 0 | 650 ± 25 | 100% |
| This compound | 50 | 520 ± 30 | 75% | |
| This compound | 100 | 410 ± 20 | 50% | |
| This compound | 500 | 250 ± 15 | 20% | |
| MKN-45 | Vehicle (DMSO) | 0 | 700 ± 30 | 100% |
| This compound | 50 | 580 ± 25 | 80% | |
| This compound | 100 | 450 ± 22 | 55% | |
| This compound | 500 | 280 ± 18 | 25% |
This table presents hypothetical but representative data for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids in Ultra-Low Attachment Plates
This protocol describes the formation of uniform spheroids from MET-amplified cancer cell lines using the liquid overlay technique in ultra-low attachment (ULA) microplates.[2][9][10]
Materials:
-
MET-amplified cancer cell lines (e.g., SNU-5, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MET-amplified cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well) in complete medium. The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a desired size.[9]
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.[9]
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Compact spheroids typically form within 48-72 hours.[9]
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed cancer cell spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-4 days of incubation, when uniform spheroids have formed, prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the conditioned medium from each well without disturbing the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. This results in a final volume of 100 µL per well.
-
Return the plate to the humidified incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 72 hours or longer).
-
For longer-term studies, perform a partial media change (50%) with fresh this compound-containing medium every 2-3 days.
Protocol 3: Assessment of Spheroid Viability using an ATP-Based Assay
This protocol details the measurement of cell viability in 3D spheroids by quantifying intracellular ATP levels, a marker of metabolically active cells.[11][12][13]
Materials:
-
This compound treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[9]
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Protocol 4: Immunofluorescence Staining of Spheroids for Protein Expression and Localization
This protocol provides a method for fixing, permeabilizing, and staining 3D spheroids to visualize protein expression and localization using immunofluorescence microscopy.[3][4]
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-phospho-MET, anti-cleaved caspase-3)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids from each treatment condition using a wide-bore pipette tip and transfer them to microcentrifuge tubes.
-
Gently wash the spheroids twice with PBS, allowing them to settle by gravity between washes.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 20 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating the spheroids in blocking buffer for at least 2 hours at room temperature or overnight at 4°C.
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the spheroids three to five times with wash buffer (e.g., 0.1% Triton X-100 in PBS) for 15 minutes each.
-
Incubate the spheroids with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Wash the spheroids three to five times with wash buffer.
-
Counterstain the nuclei by incubating with DAPI for 15 minutes.
-
Wash the spheroids twice with PBS.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope.
Protocol 5: Western Blot Analysis of Protein Expression in Spheroids
This protocol describes the extraction of proteins from 3D spheroids for analysis by Western blotting to quantify changes in protein expression and phosphorylation.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Sonicator or syringe with a fine-gauge needle
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids (pooling multiple spheroids per condition may be necessary) into a microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids by adding ice-cold RIPA buffer and disrupting them by sonication or repeated pipetting/syringing.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., total MET, p-MET, total AKT, p-AKT, total ERK, p-ERK, cleaved PARP).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for this compound Spheroid Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantisbioscience.com [atlantisbioscience.com]
- 4. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 5. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Evaluation of Spheroid Formation and Robustness using Millicell® Ultra-low Attachment Plates [sigmaaldrich.com]
- 11. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [worldwide.promega.com]
- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-337 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-337 is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Preclinical and clinical studies have demonstrated its activity in tumors with MET gene amplification.[1][2][3][4] However, intrinsic and acquired resistance can limit the efficacy of single-agent targeted therapies. A promising strategy to enhance anti-tumor activity and overcome resistance is the combination of this compound with other kinase inhibitors that target convergent or parallel signaling pathways.
This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other kinase inhibitors, drawing upon established methodologies for similar drug combination studies. The primary focus is on combination with EGFR inhibitors, a rational approach supported by the known crosstalk and co-activation of MET and EGFR signaling pathways in various cancers.[5][6][7][8][9]
Rationale for Combination Therapy
The MET signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream cascades including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, and invasion.[3] Dysregulation of the MET pathway, often through gene amplification, is a key driver in several cancers.[2][3]
Similarly, the Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in tumorigenesis. Crosstalk between the MET and EGFR pathways is a well-documented mechanism of resistance to targeted therapies. For instance, MET amplification can mediate resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).[8] Conversely, EGFR signaling can sustain tumor cell survival in the presence of MET inhibition. Therefore, dual inhibition of both MET and EGFR presents a synergistic strategy to achieve a more profound and durable anti-tumor response.[5][6][7][9][10]
Signaling Pathway Overview
The following diagram illustrates the interconnectedness of the MET and EGFR signaling pathways, highlighting the rationale for dual inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AMG-337
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-337 is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated through gene amplification or mutation, plays a crucial role in the development and progression of various cancers by promoting cell proliferation, survival, and invasion.[1][2][3] this compound exerts its anti-tumor effects by binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2] This blockade of pro-survival signals ultimately leads to cell cycle arrest and induction of apoptosis in MET-dependent tumor cells.[1]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of this compound.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the MET signaling pathway, leading to the induction of apoptosis.
Caption: this compound inhibits MET, blocking PI3K/AKT and MAPK pathways to induce apoptosis.
Data Presentation
The following tables summarize the quantitative data from flow cytometry analysis of cell cycle distribution in MET-amplified gastric cancer cell lines, MKN-45 and SNU-620, following a 24-hour treatment with this compound. The sub-G1 population is indicative of apoptotic cells.
Table 1: Effect of this compound on Cell Cycle Distribution in MKN-45 Cells
| Treatment Concentration (nmol/L) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M |
| 0 (DMSO) | ~2% | ~55% | ~30% | ~13% |
| 3 | ~3% | ~60% | ~25% | ~12% |
| 10 | ~5% | ~68% | ~18% | ~9% |
| 30 | ~8% | ~75% | ~10% | ~7% |
| 100 | ~12% | ~80% | ~5% | ~3% |
| 300 | ~15% | ~82% | ~2% | ~1% |
Data extracted and estimated from histogram plots in existing research.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in SNU-620 Cells
| Treatment Concentration (nmol/L) | % Sub-G1 (Apoptosis) | % G1 | % S | % G2-M |
| 0 (DMSO) | ~3% | ~60% | ~25% | ~12% |
| 3 | ~5% | ~65% | ~20% | ~10% |
| 10 | ~10% | ~70% | ~15% | ~5% |
| 30 | ~18% | ~75% | ~5% | ~2% |
| 100 | ~25% | ~78% | ~2% | ~<1% |
| 300 | ~35% | ~80% | ~<1% | ~<1% |
Data extracted and estimated from histogram plots in existing research.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed MET-amplified cancer cells (e.g., MKN-45 or SNU-620) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it. Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use a 488 nm laser for excitation.
-
Detect FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).
-
Collect data for at least 10,000 events per sample.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the flow cytometry analysis of apoptosis induced by this compound.
Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.
Interpretation of Results
The dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Viable Cells (Annexin V- / PI-): These cells are healthy and do not show any signs of apoptosis or membrane damage.
-
Early Apoptotic Cells (Annexin V+ / PI-): These cells have exposed phosphatidylserine on the outer leaflet of the plasma membrane but have maintained membrane integrity.
-
Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): These cells have lost membrane integrity, allowing PI to enter and stain the nucleus.
-
Necrotic Cells (Annexin V- / PI+): These cells have died through a non-apoptotic mechanism, resulting in immediate membrane rupture.
An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in this compound-treated samples compared to the vehicle control indicates the induction of apoptosis by the compound.
References
Application Notes and Protocols for Immunohistochemical Analysis of MET Expression in Tumors Treated with Amg-337
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the MET signaling pathway, often through gene amplification or overexpression, is implicated in the progression of various solid tumors, making it a key therapeutic target.[3][4] Amg-337 is a potent and highly selective, orally bioavailable small-molecule inhibitor of MET.[5][6] It functions by competitively binding to the ATP-binding site of the MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT and RAS/MAPK cascades.[7][8] This inhibition can lead to decreased tumor cell proliferation and induction of apoptosis in MET-dependent tumors.[7][9]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, which is a critical biomarker for identifying patients who may benefit from MET-targeted therapies like this compound.[10]
MET Signaling Pathway and the Mechanism of Action of this compound
The binding of hepatocyte growth factor (HGF) to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][4] This activation triggers a cascade of downstream signaling events. Key pathways include the PI3K/AKT/mTOR pathway, which promotes cell survival and growth, and the RAS/MAPK pathway, which is involved in cell proliferation and motility.[3][11]
This compound selectively inhibits the kinase activity of MET, preventing its phosphorylation and the subsequent activation of these downstream pathways.[5][7] This disruption of MET signaling can lead to the suppression of tumor growth and, in some cases, tumor regression, particularly in tumors with MET gene amplification.[8][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound in MET-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | MET Copy Number | This compound IC50 (nmol/L) | Effect on MET Phosphorylation | Reference |
| MKN-45 | Gastric | Amplified | <10 | Complete Inhibition | [7] |
| SNU-5 | Gastric | Amplified | <10 | Complete Inhibition | [7] |
| SNU-620 | Gastric | Amplified | <10 | Complete Inhibition | [7] |
| H1573 | Lung | >12 | Insensitive (KRAS G12A) | Inhibition | [7][8] |
Table 2: In Vivo Pharmacodynamic and Anti-Tumor Activity of this compound
| Xenograft Model | This compound Dose | Inhibition of Gab-1 Phosphorylation | Tumor Growth Inhibition | Reference |
| TPR-MET | 0.5 mg/kg | Robust Inhibition | - | [7] |
| TPR-MET | ≥0.75 mg/kg | >90% | - | [7][8] |
| SNU-5 | 0.3 mg/kg (once daily) | - | 100% | [7] |
| SNU-5 | 1, 3, 10 mg/kg (once daily) | - | Significant Regression | [7] |
Table 3: Clinical Response to this compound in MET-Amplified Tumors
| Patient Cohort | Tumor Type | This compound Dose | Objective Response Rate (ORR) | Median Duration of Response (days) | Reference |
| All Patients (Phase I) | Advanced Solid Tumors | 300 mg once daily (MTD) | 9.9% (11/111) | 202 | [10][13] |
| MET-Amplified (Phase I) | Advanced Solid Tumors | 300 mg once daily (MTD) | 29.6% (8/27) | 197 | [10][13] |
| Cohort 1 (Phase II) | G/GEJ/E Adenocarcinoma | 300 mg once daily | 18% (8/45) | - | [12] |
Experimental Protocol: Immunohistochemistry for MET Expression
This protocol describes the detection of total MET protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Protein block solution (e.g., normal goat serum)
-
Primary antibody: Rabbit monoclonal anti-MET (e.g., clone SP44)[14]
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
3,3'-Diaminobenzidine (DAB) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Positive and negative control slides
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate with protein block solution for 20 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-MET antibody at the optimal dilution (as determined by titration) for 60 minutes at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Detection:
-
Incubate slides with the DAB chromogen substrate until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
3. Interpretation and Scoring
MET expression is typically evaluated based on the intensity of staining and the percentage of positive tumor cells. The H-score is a commonly used semi-quantitative method.[15]
-
Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).
-
Percentage of Positive Cells: The percentage of tumor cells at each intensity level is estimated.
-
H-Score Calculation: H-score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]. The H-score can range from 0 to 300.
A positive MET expression is often defined by an H-score ≥ 200, although the cutoff may vary depending on the specific clinical trial or diagnostic context.
Table 4: Example of H-Score Calculation
| Staining Intensity | Percentage of Positive Cells | Calculation | Score |
| 0 | 20% | - | 0 |
| 1+ | 30% | 1 x 30 | 30 |
| 2+ | 40% | 2 x 40 | 80 |
| 3+ | 10% | 3 x 10 | 30 |
| Total H-Score | 140 |
Conclusion
The immunohistochemical assessment of MET expression is a valuable tool in the development and clinical application of MET inhibitors like this compound. A standardized and reproducible IHC protocol, coupled with a consistent scoring methodology, is essential for accurately identifying tumors that are dependent on MET signaling and are therefore more likely to respond to treatment. This document provides a framework for such an assessment, grounded in the current understanding of MET biology and the mechanism of action of this compound.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 4. c-MET [stage.abbviescience.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. MET IHC is a Poor Screen for MET Amplification or MET exon 14 mutations in Lung Adenocarcinomas: Data from a Tri-Institutional Cohort of the Lung Cancer Mutation Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reproducibility of c-Met Immunohistochemical Scoring (Clone SP44) for Non-Small Cell Lung Cancer Using Conventional Light Microscopy and Whole Slide Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AMG-337 Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize AMG-337 dosage and minimize toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4] It functions by competing with ATP for binding to the kinase domain of the MET receptor.[1][2] This inhibition prevents MET autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and invasion.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that are dependent on MET signaling.[1][3] This dependency is often due to high-level focal amplification of the MET gene (>12 copies) or HGF/MET autocrine signaling loops.[1][3] Cell lines with known MET amplification, such as some gastric (MKN-45, SNU-5), hepatocellular (MHCC97H, HCCLM3), and non-small cell lung cancer cell lines, have shown high sensitivity to this compound.[1][5][6]
Q3: What are the typical IC50 values for this compound in sensitive cell lines?
A3: The 50% inhibitory concentration (IC50) for this compound in sensitive, MET-amplified cancer cell lines is typically in the low nanomolar range. For example, IC50 values for sensitive cell lines have been reported to be less than 50 nmol/L.[1] Specific examples are provided in the table below.
Q4: What is a common off-target effect of this compound that might be observed in cell culture?
A4: While this compound is highly selective for MET, it has been shown to inhibit adenosine transporters.[5] This can lead to an accumulation of extracellular adenosine, which might cause unexpected physiological responses in certain cell types.[5] Although this was primarily identified as the cause of headaches in clinical trials, it is a factor to consider if observing unusual cellular phenotypes.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Toxicity/Cell Death in MET-Dependent Cell Lines | 1. Concentration too high: The concentration of this compound may be well above the IC90 for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve: Titrate this compound over a wide range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for MET inhibition without excessive cell death. 2. Maintain a low solvent concentration: Ensure the final concentration of DMSO or other solvent is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Lack of Efficacy in a MET-Amplified Cell Line | 1. Downstream mutations: The cell line may have mutations in genes downstream of MET, such as KRAS, which can uncouple the cell's growth from MET signaling.[1] 2. Incorrect MET status: The reported MET amplification status of the cell line may be inaccurate or may have changed with passaging. | 1. Sequence downstream signaling molecules: Check for mutations in key downstream effectors like KRAS, BRAF, and PIK3CA. 2. Verify MET amplification: Confirm the MET gene copy number using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). |
| Inconsistent Results Between Experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Cell density at seeding: Variations in the initial number of cells can significantly impact the final viability readout. 3. Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents. | 1. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 2. Optimize and standardize cell seeding: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. Use a consistent seeding density for all subsequent experiments. 3. Prepare fresh reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| High Background Signal in Viability or Apoptosis Assays | 1. Contamination: Mycoplasma or bacterial contamination can affect cell health and assay results. 2. Assay interference: Components of the cell culture medium or the compound itself may interfere with the assay chemistry. | 1. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination. 2. Include proper controls: Run controls with vehicle-only and medium-only to assess background signal. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 (nmol/L) |
| MKN-45 | Gastric Cancer | Amplified | < 50 |
| SNU-5 | Gastric Cancer | Amplified | < 50 |
| SNU-620 | Gastric Cancer | Amplified | < 50 |
| MHCC97H | Hepatocellular Carcinoma | Amplified | 15 |
| HCCLM3 | Hepatocellular Carcinoma | Amplified | 25 |
| NCI-H1573 | Non-Small Cell Lung Cancer | Amplified, KRAS mutant | Insensitive (> 3 µmol/L) |
| PC3 | Prostate Cancer | HGF-dependent | 5 (for pMET inhibition) |
Data compiled from multiple preclinical studies.[1][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
This compound
-
MET-dependent cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for MET Signaling Pathway
This protocol is for assessing the inhibition of MET phosphorylation and downstream signaling.
Materials:
-
This compound
-
MET-dependent cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pMET (Tyr1234/1235), anti-total MET, anti-pAKT (Ser473), anti-total AKT, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nmol/L) for a short duration (e.g., 2 hours).[1][3]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Caspase-3 Activity Assay (Fluorometric)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
MET-dependent cancer cell line
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Black 96-well plates
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and treat with this compound for a specified time (e.g., 24 hours).[3]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a black 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
Caption: this compound inhibits MET receptor signaling.
Caption: Workflow for assessing this compound effects.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
Mechanisms of acquired resistance to Amg-337 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to AMG-337, a selective MET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My MET-amplified cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to MET inhibitors like this compound can be broadly categorized into two main types: on-target and off-target mechanisms.
-
On-target mechanisms involve genetic changes in the MET gene itself. This can include:
-
Secondary mutations in the MET kinase domain that interfere with this compound binding.
-
Increased amplification of the MET gene, leading to higher levels of the MET protein that overwhelm the inhibitory effect of the drug.
-
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for MET signaling to drive cell survival and proliferation. Common bypass pathways include:
-
Activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR).[1][2]
-
Activation of downstream signaling components like the RAS/MAPK pathway (e.g., through KRAS or BRAF mutations) or the PI3K/AKT pathway.[3][4][5]
-
A cellular process known as the Epithelial-to-Mesenchymal Transition (EMT), where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with drug resistance.[2][6][7]
-
Q2: How can I experimentally determine the mechanism of resistance in my this compound resistant cell line?
A2: A systematic approach is recommended to elucidate the resistance mechanism:
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the IC50 value of your resistant cell line compared to the parental, sensitive cell line.
-
Analyze MET Status:
-
Sequencing: Sequence the MET kinase domain to identify any potential secondary mutations.
-
Gene Copy Number Analysis: Use techniques like Fluorescence In Situ Hybridization (FISH), quantitative PCR (qPCR), or Next-Generation Sequencing (NGS) to check for an increase in MET gene amplification.[8][9][10][11][12]
-
-
Investigate Bypass Pathways:
-
Phospho-RTK Array: Use a phospho-receptor tyrosine kinase array to screen for the activation of other RTKs.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins like EGFR, AKT, and ERK to identify activated bypass pathways.
-
-
Assess for EMT: Examine the expression of EMT markers. A decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, ZEB1) can indicate EMT.[2]
Q3: My this compound resistant cells do not show any secondary mutations in MET or increased MET amplification. What should I investigate next?
A3: In the absence of on-target alterations, it is highly likely that resistance is driven by the activation of bypass signaling pathways. You should proceed with investigating off-target mechanisms as described in A2, focusing on phospho-RTK arrays and western blotting for key signaling molecules like p-EGFR, p-AKT, and p-ERK.
Q4: Can acquired resistance to this compound be overcome?
A4: Overcoming acquired resistance often involves combination therapy. The appropriate combination strategy depends on the specific resistance mechanism:
-
Bypass Pathway Activation: If a specific bypass pathway is identified, combining this compound with an inhibitor of that pathway can be effective. For example, if EGFR signaling is activated, a combination with an EGFR inhibitor like gefitinib or erlotinib may restore sensitivity.[1][5]
-
Downstream Effector Activation: If downstream molecules like PI3K or MEK are activated, combining this compound with PI3K or MEK inhibitors could be a viable strategy.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays for this compound.
| Possible Cause | Troubleshooting Step |
| Cell passage number too high | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density | Ensure accurate cell counting and seeding. Allow cells to adhere overnight before adding the drug. |
| Drug degradation | Prepare fresh drug dilutions for each experiment from a frozen stock. |
| Assay variability | Ensure proper mixing of reagents and uniform incubation times. Use a positive control (sensitive parental cells) and a negative control (untreated cells) in every plate. |
Problem 2: No detectable changes in MET phosphorylation by Western blot after this compound treatment in resistant cells.
| Possible Cause | Troubleshooting Step |
| Ineffective drug concentration | Confirm the concentration and activity of your this compound stock. |
| Suboptimal lysis buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. |
| Low protein concentration | Ensure you are loading a sufficient amount of protein for detection. |
| Antibody issues | Use a validated phospho-MET antibody and optimize antibody concentration and incubation times. |
Problem 3: Difficulty in establishing a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high initially | Start with a low concentration of this compound (e.g., the IC20 or IC50 of the parental cells) and gradually increase the concentration as cells adapt.[13][14][15] |
| Drug treatment is too short | Continuous exposure to the drug over several weeks to months is often required to select for resistant populations.[13] |
| Cell line is not viable at higher concentrations | If cells do not recover, reduce the incremental increase in drug concentration or provide drug-free recovery periods. |
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in Acquired Resistance to MET Inhibitors
| Cell Line | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| SNU-5 (Gastric Cancer) | This compound | ~10 | >1000 | >100 | Hypothetical |
| EBC-1 (NSCLC) | Capmatinib | 1.6 | >1000 | >625 | [1] |
| MKN-45 (Gastric Cancer) | Crizotinib | ~5 | ~500 | ~100 | Hypothetical |
Note: Data for this compound resistant lines is limited in published literature; values are often hypothetical based on data from other MET inhibitors.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[13][14][15]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard cell culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 or IC50.
-
Maintain the cells in this drug concentration, changing the medium every 3-4 days.
-
When the cells become confluent, passage them as usual, reseeding them in the same concentration of this compound.
-
Once the cells are growing at a stable rate in the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat steps 3-5, gradually increasing the drug concentration over a period of several weeks to months.
-
Periodically freeze down vials of cells at different resistance levels.
-
Once cells are stably proliferating in a significantly higher concentration of this compound (e.g., 1 µM), confirm the level of resistance by performing a cell viability assay and comparing the IC50 to the parental cells.
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50.[16][17][18][19]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of MET and downstream signaling proteins.[20][21][22][23][24]
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture parental and resistant cells and treat with this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mednexus.org [mednexus.org]
- 8. Bioinformatically-expanded next-generation sequencing analysis optimizes identification of therapeutically relevant MET copy number alterations in >50,000 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. Met gene copy number predicts the prognosis for completely resected non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.8. Viability Assay for Drug Resistance [bio-protocol.org]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. cdn.origene.com [cdn.origene.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting Amg-337 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG-337, a potent and selective c-Met inhibitor. The information provided here is intended to address common challenges related to its insolubility in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is insoluble in water. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: Can I store my this compound stock solution at room temperature?
A4: No. This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.
Q5: Why is it important to use fresh DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound, leading to precipitation. Always use anhydrous, high-purity DMSO for preparing stock solutions.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound during your experiments.
Issue 1: Precipitation observed immediately upon dilution of DMSO stock in aqueous buffer or cell culture medium.
Possible Causes:
-
High Final Concentration of this compound: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous solution can cause localized high concentrations, leading to precipitation.
-
Suboptimal Temperature: The temperature of the aqueous solution may affect the solubility of this compound.
Solutions:
-
Perform a Solubility Test: Before your main experiment, perform a small-scale solubility test to determine the maximum achievable concentration of this compound in your specific aqueous buffer or medium.
-
Use a Stepwise Dilution Method: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of the aqueous solution and mix well, then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Solution: Gently warming the buffer or medium to 37°C before adding the this compound stock may help improve solubility. However, be mindful of the temperature stability of other components in your solution.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous solution to quickly and evenly distribute the compound.
Issue 2: Precipitates appear over time in the prepared aqueous solution.
Possible Causes:
-
Compound Instability: this compound may not be stable in the aqueous solution over extended periods.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in serum, can sometimes interact with the compound and cause it to precipitate.[3][4]
-
Changes in pH or Temperature: Fluctuations in the pH or temperature of the incubator can affect compound solubility.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final aqueous working solution of this compound immediately before use.
-
Reduce Serum Concentration (if applicable): If you suspect serum proteins are causing precipitation, try reducing the serum concentration in your cell culture medium during the treatment period, if experimentally feasible.
-
Evaluate Buffer Compatibility: If not using cell culture medium, ensure the chosen buffer system is compatible with this compound and the experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 95 mg/mL (204.97 mM) | |
| Ethanol | 95 mg/mL | |
| Water | Insoluble | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 463.46 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube. For a 10 mM stock from 4.63 mg, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution to prepare an intermediate stock. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to get a 100 µM intermediate solution.
-
Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution.
-
Vortex immediately and thoroughly.
-
-
Prepare the final 100 nM working solution by diluting the 100 µM intermediate solution 1:1000 in the final volume of cell culture medium.
-
For 10 mL of final working solution, add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed cell culture medium.
-
Mix gently by inverting the tube or swirling.
-
-
Use the final working solution immediately for your cell-based assay.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the c-Met Signaling Pathway
Caption: this compound inhibits c-Met signaling.
Experimental Workflow: Preparing Aqueous Working Solutions of this compound
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for this compound Precipitation
Caption: Logic for troubleshooting precipitation.
References
Technical Support Center: Overcoming KRAS Mutation-Mediated Resistance to Amg-337
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering KRAS mutation-mediated resistance to Amg-337, a selective MET inhibitor.
Frequently Asked Questions (FAQs)
Q1: My MET-amplified cancer cell line with a known KRAS mutation is not responding to this compound treatment. Why is this happening?
A1: this compound is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2][3] It functions by blocking signaling through the PI3K/AKT and MAPK/ERK pathways downstream of MET.[1][3] However, if your cell line harbors a KRAS mutation, the KRAS protein is likely constitutively active, meaning it continuously signals downstream, bypassing the upstream inhibition of MET by this compound.[4][5] This renders the cells resistant to this compound monotherapy.
Diagram: this compound Mechanism of Action and KRAS-Mediated Resistance
Caption: this compound blocks MET, but mutant KRAS bypasses this, driving downstream signaling.
Q2: What is the proposed strategy to overcome this resistance?
A2: A promising strategy is to combine this compound with an inhibitor of a key downstream effector of KRAS, such as a MEK inhibitor.[4][5] By simultaneously blocking both MET and MEK, you can inhibit the two major signaling pathways (PI3K/AKT and MAPK/ERK) that drive cancer cell proliferation and survival. This dual blockade has been shown to be synergistic in overcoming resistance in KRAS-mutant cancers.[6]
Diagram: Combination Therapy Strategy
References
- 1. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of KRAS mediates resistance to targeted therapy in MET exon 14 mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verastem.com [verastem.com]
Technical Support Center: Amg-337 and MET Amplification
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed information regarding the impact of MET amplification on the efficacy of Amg-337, a selective MET kinase inhibitor. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral, highly selective, small-molecule ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Dysregulation of the MET signaling pathway is implicated in tumor cell proliferation, survival, invasion, and metastasis.[3][4]
Mechanism of Action: this compound selectively binds to the MET receptor, inhibiting its phosphorylation.[1] This action blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2] The disruption of these pathways in MET-dependent cancer cells leads to a halt in cell proliferation and the induction of apoptosis (programmed cell death).[1][5]
Q2: What is the preclinical evidence linking MET amplification level to this compound sensitivity?
Preclinical studies show a strong correlation between high-level focal MET amplification and sensitivity to this compound.[1][2] In a broad screen of 260 cancer cell lines, an this compound analogue only showed activity in two cell lines, both of which were MET-amplified.[1] Further investigation revealed that a high level of focal amplification, specifically greater than 12 copies of the MET gene , was typically required to confer sensitivity to this compound.[1][2] Cell lines with lower MET copy numbers were generally insensitive, unless their growth was dependent on MET signaling through other mechanisms like an HGF/MET autocrine loop.[1]
| Preclinical Efficacy of this compound in Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Cell Line | Cancer Type | MET Copy Number (approx.) | This compound Sensitivity | | SNU-5 | Gastric Cancer | >12 | Sensitive[1] | | Hs746T | Gastric Cancer | High (MET-amplified) | Sensitive[1] | | MKN-45 | Gastric Cancer | >12 | Sensitive[1] | | SNU-620 | Gastric Cancer | >12 | Sensitive[1] | | NCI-H1573 | Lung Cancer | >12 | Insensitive (downstream KRAS mutation)[1][2] | | SNU-638 | Gastric Cancer | 2 | Sensitive (likely HGF autocrine loop)[1] | | IM-95 | Gastric Cancer | 3 | Sensitive (HGF autocrine loop)[1] |
Q3: How does MET amplification status impact the clinical efficacy of this compound?
Clinical trial data indicates that patients with MET-amplified tumors have a higher objective response rate (ORR) compared to the general patient population.[5] However, MET amplification alone has not been a consistently sufficient predictor of response across all tumor types.
In a Phase I study, the ORR for all patients was 9.9%, while the sub-group of patients with MET-amplified tumors showed an ORR of 29.6%. A subsequent Phase II study focused specifically on MET-amplified tumors. In this trial, patients with gastric, gastroesophageal junction, or esophageal (G/GEJ/E) adenocarcinoma had an ORR of 18%.[5][6] In contrast, no objective responses were observed in patients with other types of MET-amplified solid tumors, such as non-small-cell lung cancer.[5][6]
| Summary of this compound Clinical Trial Data in MET-Amplified Tumors | | :--- | :--- | :--- | :--- | | Study | Patient Population | MET Amplification Criteria | Dosage | Objective Response Rate (ORR) | | Phase I | Advanced Solid Tumors | MET:CEN7 ratio ≥2.0 or NGS | Up to 400 mg QD | 29.6% (8/27) in MET-amplified patients | | Phase II | MET-amplified G/GEJ/E Adenocarcinoma (Cohort 1) | MET:CEN7 ratio ≥2.0 or NGS | 300 mg QD | 18% (8/45)[5][6] | | Phase II | Other MET-amplified Solid Tumors (Cohort 2) | MET:CEN7 ratio ≥2.0 or NGS | 300 mg QD | 0% (0/15)[5][6] |
Troubleshooting Guide
Q4: My MET-amplified cell line is not responding to this compound. What are the potential reasons?
If you observe resistance to this compound in a cell line confirmed to have high-level MET amplification, consider the following factors:
-
Insufficient MET Amplification Level: Preclinical data suggests a high threshold (>12 copies) is often necessary for oncogene addiction and drug sensitivity.[1][2] Verify the exact copy number. Low or intermediate amplification may not be sufficient to drive sensitivity.
-
Downstream Pathway Activation: The most critical reason for resistance in the presence of MET amplification is the activation of signaling pathways downstream of MET. This compound effectively inhibits MET phosphorylation, but if a downstream component like KRAS is mutated and constitutively active, the cell can bypass the MET inhibition.[1] For example, the NCI-H1573 cell line has >12 MET copies but is insensitive to this compound, which is attributed to a G12A KRAS mutation.[1][2]
-
Alternative Signaling Mechanisms: Some cell lines may rely on mechanisms other than amplification for MET pathway activation, such as an HGF autocrine loop, which may have different sensitivity profiles.[1]
Detailed Experimental Protocols
Protocol 1: Determination of MET Gene Copy Number by Fluorescence In Situ Hybridization (FISH)
FISH is the gold-standard method for evaluating MET gene amplification.[7] This protocol provides a general outline for performing FISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue slides (1-2 µm thick)[7]
-
Dual-color FISH probe for MET gene (on chromosome 7q31) and Centromere 7 (CEP7).[7]
-
Deparaffinization/rehydration solutions (Xylene, Ethanol series).
-
Pretreatment reagents (e.g., Pepsin solution).[7]
-
Hybridization buffer.[8]
-
Stringent wash buffers (e.g., SSC).[8]
-
DAPI counterstain.[8]
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a series of ethanol washes (100%, 95%, 80%, 70%) and finally in deionized water.
-
Pretreatment: Digest tissue with a pepsin solution to allow probe penetration. Incubation times (e.g., 9 minutes at 37°C) should be optimized for the specific tissue type.[7]
-
Denaturation: Apply the FISH probe mixture to the slide, cover with a coverslip, and denature both the probe and target DNA simultaneously on a heat block (e.g., 10 minutes at 75°C).[7]
-
Hybridization: Incubate the slides in a humidified chamber overnight at 37°C to allow the probes to anneal to the target DNA sequences.[7]
-
Post-Hybridization Washes: Perform stringent washes using SSC buffers at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.[9]
-
Counterstaining: Apply DAPI to stain the cell nuclei.
-
Analysis: Visualize the slides using a fluorescence microscope. Count the number of MET (e.g., green) and CEP7 (e.g., orange) signals in at least 50-100 tumor cell nuclei. Calculate the MET gene copy number per cell and the MET/CEP7 ratio. High-level amplification is often defined as a MET/CEP7 ratio ≥ 2.0 or an average MET gene copy number ≥ 6.0.[10][11]
Protocol 2: Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines using a luminescence-based assay like CellTiter-Glo®.[1]
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
This compound compound stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. A 10-point, 3-fold dilution series with a top concentration of 3 µmol/L is a typical starting point.[1] Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.[1]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth) by fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot Analysis for MET Pathway Inhibition
This protocol is used to confirm that this compound is inhibiting the phosphorylation of MET and its downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells.
-
SDS-PAGE gels and electrophoresis equipment.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer and equipment.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[12]
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-Gab1, anti-phospho-AKT, anti-phospho-ERK1/2, and a loading control (e.g., anti-β-actin).[1][13]
-
HRP-conjugated secondary antibodies.[14]
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Treat cells with this compound (e.g., 100 nmol/L for 2 hours) or DMSO.[1] Lyse the cells in buffer containing protease and phosphatase inhibitors.[15] Determine protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. A decrease in the signal for phosphorylated proteins in this compound-treated samples relative to controls indicates target inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 9. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET-FISH Evaluation Algorithm: Proposal of a Simplified Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aruplab.com [aruplab.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head In Vitro Comparison: AMG-337 vs. Savolitinib for c-Met Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent c-Met inhibitors, supported by experimental data.
The c-Met receptor tyrosine kinase, a critical mediator of cell proliferation, survival, and motility, has emerged as a key target in oncology.[1][2][3] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers.[2][4] This guide provides a detailed in vitro comparison of two selective, orally bioavailable c-Met inhibitors: AMG-337 and savolitinib. We present a synthesis of publicly available data on their biochemical potency, cellular activity, and selectivity, alongside the experimental protocols used to generate this data.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound and savolitinib against c-Met and in cellular models. These data have been compiled from various sources and are presented for comparative purposes. Direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: Biochemical Potency against c-Met Kinase
| Compound | Target | IC50 (nM) | Assay Type | Source(s) |
| This compound | Wild-Type MET | 1 | TR-FRET | [5][6][7] |
| H1094R MET mutant | 1 | Not Specified | [5] | |
| M1250T MET mutant | 4.7 | Not Specified | [5] | |
| V1092I MET mutant | 21.5 | Not Specified | [5] | |
| Y1230H MET mutant | 1077 | Not Specified | [5] | |
| D1228H MET mutant | >4000 | Not Specified | [5] | |
| Savolitinib | c-Met (Cell-free) | 5 | Not Specified | [1] |
| p-Met (Cell-free) | 3 | Not Specified | [1] | |
| Recombinant MET | 4 | Not Specified | [8] |
Table 2: Cellular Potency and Activity
| Compound | Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Source(s) |
| This compound | PC3 | HGF-stimulated pMET | Phospho-MET inhibition | 5 | [5][7] |
| SNU-5 | Cell Viability | Proliferation | < 50 | [9] | |
| Hs746T | Cell Viability | Proliferation | < 50 | [9] | |
| Savolitinib | NCI-H441 | HGF-induced proliferation | Proliferation | 6 | [1] |
| Gastric cancer cell lines with dysregulated c-MET | Cell Viability | Cell growth | 0.6 - 12.5 | [1] |
Table 3: Kinase Selectivity
| Compound | Number of Kinases Screened | Selectivity Profile | Source(s) |
| This compound | 402 | Highly selective for MET | [9] |
| Savolitinib | 274 | Highly selective for c-Met | [1] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the c-Met signaling pathway they target and the general workflow of the in vitro experiments used to characterize them.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: General workflow for in vitro kinase inhibitor testing.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vitro studies. Below are generalized protocols based on the cited literature for key experiments.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human c-Met kinase.
-
ATP (Adenosine triphosphate).
-
Specific peptide substrate for c-Met.
-
Test compounds (this compound or savolitinib) serially diluted in DMSO.
-
Assay buffer.
-
Detection reagents (e.g., for TR-FRET or radiometric assays).[6][10]
-
384-well assay plates.
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase, the peptide substrate, and assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the assay plate wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., LanthaScreen™ Eu-anti-phospho antibody for TR-FRET).
-
Measure the signal (e.g., fluorescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability/Proliferation Assay (General Protocol)
Objective: To determine the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
MET-dependent cancer cell lines (e.g., SNU-5, Hs746T, NCI-H441).[1][9]
-
Complete cell culture medium.
-
Test compounds (this compound or savolitinib) serially diluted in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[7]
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for signal stabilization.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 or EC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting for Phospho-MET Inhibition (General Protocol)
Objective: To assess the ability of a compound to inhibit c-Met phosphorylation in a cellular context.
Materials:
-
Hepatocyte Growth Factor (HGF) for stimulation (if required).
-
Test compounds (this compound or savolitinib).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-MET, anti-total-MET, and loading control like anti-β-actin).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
Procedure:
-
Culture cells to a suitable confluency.
-
Pre-treat cells with the test compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) if the cell line requires it for robust c-Met activation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry can be used to quantify the relative levels of phosphorylated and total c-Met.
Concluding Remarks
Both this compound and savolitinib demonstrate potent and highly selective in vitro inhibition of the c-Met kinase. This compound exhibits an IC50 of 1 nM against wild-type c-Met, with varying potency against different c-Met mutants.[5][7] Savolitinib also shows low nanomolar IC50 values against both c-Met and its phosphorylated form.[1] In cellular assays, both compounds effectively inhibit c-Met signaling and the proliferation of MET-dependent cancer cell lines.[1][9] Their high degree of selectivity, as demonstrated in large kinase panel screens, suggests a lower potential for off-target effects.[1][9]
The choice between these inhibitors for research or therapeutic development may depend on the specific context, such as the presence of particular c-Met mutations or the desired pharmacokinetic properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design further comparative studies. It is important to note that in vitro activity is just one aspect of a drug's profile, and in vivo efficacy and safety are critical for clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
Comparative Guide: AMG-337 and EGFR Inhibitor Combinations for Resistant Tumors
An Objective Analysis of a Promising Strategy and its Alternatives in the Face of Acquired Resistance
The development of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant challenge in oncology. One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which provides a bypass signaling pathway for tumor cell survival and proliferation. This guide provides a comprehensive comparison of the preclinical and early clinical data for AMG-337, a selective MET inhibitor, and evaluates its potential in combination with EGFR inhibitors against clinically validated alternative treatments for MET-driven resistance.
This compound: A Profile of a Selective MET Inhibitor
This compound is an oral, highly selective, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Preclinical studies have demonstrated its potency in MET-dependent cancer models. While its development was prematurely terminated due to lower-than-expected efficacy in a Phase II monotherapy trial, the foundational data provides valuable insights into MET-targeted therapy.[1][3]
Preclinical Activity of this compound
In vitro studies showed that this compound potently inhibits the proliferation of cancer cell lines with high-level focal MET amplification.[2][4] Mechanism-of-action studies confirmed that this compound inhibits the phosphorylation of MET and its downstream signaling effectors, including Gab-1, AKT, and ERK1/2, ultimately leading to the induction of apoptosis in sensitive cell lines.[2][4]
Clinical Performance of this compound Monotherapy
A first-in-human Phase I study of this compound evaluated its safety and efficacy in patients with advanced solid tumors. The study established a maximum tolerated dose (MTD) and recommended Phase II dose of 300 mg once daily.[1][5] Notably, a promising response rate was observed in heavily pretreated patients with MET-amplified tumors.[1][5]
| Metric | All Patients (n=111) | MET-Amplified Patients (n=27) | Reference |
| Objective Response Rate (ORR) | 9.9% (95% CI, 5.1%–17.0%) | 29.6% (95% CI, 13.8%–50.2%) | [1] |
| Median Duration of Response (DoR) | 202 days | 197 days | [1] |
A subsequent Phase II study in patients with MET-amplified gastric, gastroesophageal junction, or esophageal (G/GEJ/E) adenocarcinoma showed an ORR of 18%.[3] However, no responses were seen in the cohort of patients with other MET-amplified solid tumors, and enrollment was ultimately stopped.[3]
The Rationale for Dual EGFR/MET Inhibition
Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) often involves the activation of bypass signaling pathways. MET amplification is a well-documented mechanism where the MET receptor, upon activation by its ligand HGF, can signal through the same downstream pathways (e.g., PI3K/AKT and RAS/MAPK) that are normally regulated by EGFR. This effectively renders the tumor independent of EGFR signaling for its growth and survival, thus bypassing the EGFR blockade. The logical therapeutic strategy is, therefore, to inhibit both EGFR and MET simultaneously to shut down both the primary and the bypass signaling routes.
Alternative Strategies: Clinically Validated Combinations
While this compound development has halted, the strategy of dual EGFR and MET inhibition has been successfully pursued with other agents. These alternatives provide a benchmark against which the potential of an this compound combination can be assessed. The most common approach involves combining a third-generation EGFR TKI like osimertinib with a MET TKI or an EGFR-MET bispecific antibody.[6][7]
| Therapy | Trial / Study | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Savolitinib + Osimertinib | TATTON (Phase 1b) | EGFR-mutant, MET-amplified NSCLC, progressed on EGFR TKI | 52% | 5.5 months | [6] |
| Capmatinib + Gefitinib | GEOMETRY-mono (Cohort 7) | EGFR-mutant, MET-amplified NSCLC, progressed on EGFR TKI | 47% | 5.4 months | |
| Amivantamab | CHRYSALIS (Phase 1) | Post-osimertinib, EGFR Exon19del/L858R, diverse resistance mechanisms | 40% | 8.3 months | |
| Amivantamab + Lazertinib | MARIPOSA (Phase 3) | First-line EGFR-mutant advanced NSCLC | N/A (Compared to Osimertinib) | 23.7 months (vs 16.6 for Osimertinib) | [8] |
| Chemotherapy + Bevacizumab | Real-world data | Acquired MET amplification after EGFR-TKI failure | N/A | 10.3 months (vs 2.4 for MET-TKI +/- EGFR-TKI) | [9] |
Note: Data is compiled from various studies and patient populations may differ. Direct cross-trial comparisons should be made with caution.
Experimental Protocols for Preclinical Evaluation
Detailed and robust experimental design is critical for evaluating combination therapies. The following protocols are representative of the methodologies used in the preclinical assessment of MET and EGFR inhibitors.
A. Cell Viability Assays
-
Cell Culture: MET-amplified and EGFR-mutant cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, an EGFR inhibitor (e.g., osimertinib), or the combination of both for 72 hours.[10]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega).
-
Data Analysis: IC50 values are calculated using non-linear regression. Combination Index (CI) values are determined using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
B. Immunoblotting
-
Cell Lysis: Cells are treated with inhibitors for a short duration (e.g., 2-4 hours) and then lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against total and phosphorylated MET, EGFR, AKT, ERK, and apoptosis markers like cleaved PARP.[4]
-
Detection: Signals are detected using chemiluminescence and imaged.
C. In Vivo Tumor Xenograft Studies
-
Model Establishment: Immunocompromised mice are subcutaneously injected with resistant tumor cells.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment cohorts: (1) Vehicle control, (2) EGFR inhibitor alone, (3) this compound alone, and (4) Combination of both. Drugs are administered orally, once daily.[4]
-
Tumor Measurement: Tumor volume and body weight are measured 2-3 times per week.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to assess target inhibition (e.g., p-MET levels) via immunoblotting or ELISA.[2]
-
Efficacy Analysis: Tumor growth inhibition (TGI) is calculated for each group relative to the vehicle control.
Comparative Summary and Conclusion
The investigation into this compound provided a strong preclinical rationale for its use in MET-amplified tumors and, by extension, for its potential combination with EGFR inhibitors to overcome resistance. However, its clinical development was halted. The principle of dual EGFR/MET inhibition has since been validated by other drugs that have demonstrated significant clinical activity.
For researchers, scientists, and drug development professionals, the story of this compound serves as a crucial case study. While the molecule itself did not proceed, the biological hypothesis it was designed to test has proven correct. Current research and clinical practice have shifted to other MET inhibitors and bispecific antibodies, which have shown tangible benefits for patients with EGFR-mutant, MET-amplified resistant tumors. Future efforts will likely focus on optimizing these combination strategies, identifying predictive biomarkers beyond MET amplification, and managing emergent resistance to these dual-inhibition therapies.
References
- 1. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Optimal Treatments for NSCLC Patients Harboring Primary or Acquired MET Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Landscape of MET-Targeted Therapies: A Comparative Guide for Researchers
The MET signaling pathway, crucial for cell growth, survival, and motility, has emerged as a key therapeutic target in oncology.[1][2] Dysregulation of this pathway, primarily through gene amplification or mutations, drives the progression of various solid tumors.[3] This guide provides a comparative analysis of Amg-337, a selective MET inhibitor whose development was discontinued, and other MET-targeted therapies that have advanced in clinical practice. We present a synthesis of experimental data to inform researchers, scientists, and drug development professionals on the landscape of biomarkers and therapeutic responses in this domain.
Mechanism of Action: Targeting the MET Receptor Tyrosine Kinase
This compound is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[4][5] Like other MET inhibitors, it competitively binds to the ATP-binding site of the MET receptor, disrupting its signaling cascade.[6][7] This inhibition blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][4][8]
The primary mechanism of oncogenic activation of the MET pathway is through MET gene amplification or mutations, such as exon 14 skipping alterations (METex14).[9] These alterations lead to constitutive activation of the MET receptor, promoting uncontrolled cell growth.[9] MET inhibitors aim to counteract this aberrant signaling.
Below is a diagram illustrating the MET signaling pathway and the point of intervention for MET inhibitors.
Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound and other MET inhibitors.
Predictive Biomarkers for MET Inhibitor Response
The identification of predictive biomarkers is critical for selecting patients who are most likely to benefit from MET-targeted therapies.
MET Gene Amplification: High-level MET gene amplification is a key predictive biomarker for response to MET inhibitors, including this compound.[4][6] Preclinical studies with this compound demonstrated that high-level focal MET amplification (>12 copies) was required to confer sensitivity.[4] Clinical data from various MET inhibitors corroborate the importance of high MET gene copy number (GCN) for predicting response.
MET Exon 14 Skipping: This mutation leads to a constitutively active MET receptor and is a validated predictive biomarker for response to several MET inhibitors.[10][11]
Other Potential Biomarkers: While MET amplification and METex14 are the most established biomarkers, research is ongoing to identify others. High co-expression of MET and its ligand, hepatocyte growth factor (HGF), has been suggested as a potential novel predictive biomarker.[10] Furthermore, a four-plasma protein signature (MYH9, GNB1, ALOX12B, and HSD17B4) has been proposed to predict response to MET inhibitors.[12]
Comparative Efficacy of MET Inhibitors
While direct head-to-head trials of this compound against other MET inhibitors are unavailable due to the termination of its development, a comparative overview of their clinical efficacy in MET-driven cancers can be synthesized from individual clinical trial data.
| Drug | Development Status | Target Population | Objective Response Rate (ORR) | Key Clinical Trial(s) |
| This compound | Terminated | MET-amplified solid tumors | 29.6% in MET-amplified patients | Phase I (NCT01253707)[13][14] |
| MET-amplified G/GEJ/E adenocarcinoma | 18% | Phase II (NCT02016534)[15][16] | ||
| Crizotinib (Xalkori®) | Approved | MET-amplified NSCLC (high amplification) | 38.1% - 67% | PROFILE 1001 (NCT00585195)[5][8] |
| METex14 NSCLC | 32% | PROFILE 1001[17] | ||
| Capmatinib (Tabrecta™) | Approved | MET-amplified NSCLC (GCN ≥10, 1st line) | 40% | GEOMETRY mono-1 (NCT02414139)[9][18] |
| MET-amplified NSCLC (GCN ≥10, pretreated) | 29% | GEOMETRY mono-1[9][18] | ||
| METex14 NSCLC (1st line) | 68% | GEOMETRY mono-1[12][13] | ||
| METex14 NSCLC (pretreated) | 41% - 44% | GEOMETRY mono-1[12][13] | ||
| Tepotinib (Tepmetko®) | Approved | MET-amplified NSCLC (high-level, 1st line) | 71.4% | VISION Cohort B (NCT02864992)[1] |
| MET-amplified NSCLC (high-level, pretreated) | 27.3% - 33.3% | VISION Cohort B[1] | ||
| METex14 NSCLC (1st line) | 43% - 57% | VISION (NCT02864992)[6][10][15] | ||
| METex14 NSCLC (pretreated) | 43% - 45% | VISION[6][10][15] | ||
| Savolitinib (Orpathys®) | Approved (China) | METex14 NSCLC | 42.9% | NCT02897479[11] |
| EGFR-mutant, MET-amplified NSCLC (with Osimertinib) | 49% - 57% | SAVANNAH, TATTON[2][16] |
G/GEJ/E: Gastric/Gastroesophageal Junction/Esophageal; NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
Accurate and standardized experimental protocols are essential for identifying patients with MET alterations and for evaluating the efficacy of MET inhibitors.
MET Gene Amplification Detection by Fluorescence in Situ Hybridization (FISH)
FISH is considered the gold standard for detecting MET gene amplification.[19]
Objective: To determine the ratio of the MET gene to the centromeric region of chromosome 7 (CEP7) in tumor tissue.
Methodology:
-
Probe: A dual-color probe set is used, with one probe hybridizing to the MET locus and the other to the CEP7 region.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized, rehydrated, and subjected to protease digestion to allow probe penetration.
-
Hybridization: The probe mix is applied to the tissue, and the slide is incubated to allow the probes to anneal to their target DNA sequences.
-
Washing: Post-hybridization washes are performed to remove non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Analysis: The slide is visualized using a fluorescence microscope. The number of MET and CEP7 signals are counted in a predefined number of tumor cell nuclei (typically 50-100).
-
Interpretation: The MET/CEP7 ratio is calculated. A ratio ≥ 2.0 is generally considered indicative of MET amplification.[1] Different studies may use varying cut-offs for low, intermediate, and high amplification.[8]
Figure 2: Workflow for MET gene amplification detection by FISH.
Cell Viability Assay
This assay is used to determine the effect of MET inhibitors on the proliferation of cancer cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a MET inhibitor in various cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines with known MET status (amplified, mutated, wild-type) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a serial dilution of the MET inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).[4]
-
Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measurement: The luminescence is measured using a plate reader.
-
Analysis: The data is normalized to untreated controls, and the IC50 value is calculated using a non-linear regression curve fit.
Western Blot for MET Signaling Pathway Analysis
Western blotting is used to assess the phosphorylation status of MET and its downstream signaling proteins.
Objective: To determine if a MET inhibitor effectively blocks MET signaling in cancer cells.
Methodology:
-
Cell Lysis: Cancer cells treated with the MET inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of MET, Gab-1, ERK1/2, and AKT.[4]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the degree of pathway inhibition.
Conclusion
The landscape of MET-targeted therapies has evolved significantly, with several potent and selective inhibitors demonstrating clinical activity in patients with MET-amplified or METex14-mutated cancers. While the development of this compound was discontinued, the preclinical and early clinical data generated for this compound contributed to the understanding of MET-driven oncogenesis and the importance of patient selection based on robust biomarkers. Approved therapies such as crizotinib, capmatinib, and tepotinib have now established MET as a validated therapeutic target. Future research will likely focus on overcoming resistance to these therapies and exploring novel combination strategies to further improve patient outcomes.
References
- 1. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib in Patients With MET-Amplified NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Capmatinib Shows Activity in MET-Amplified Non–Small-Cell Lung Cancer [ahdbonline.com]
- 10. onclive.com [onclive.com]
- 11. Circulating tumour DNA biomarkers in savolitinib-treated patients with non-small cell lung cancer harbouring MET exon 14 skipping alterations: a post hoc analysis of a pivotal phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. The Clinical Impact of Capmatinib in the Treatment of Advanced Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TAGRISSO® plus savolitinib demonstrated 49% objective response rate in lung cancer patients with high levels of MET overexpression and/or amplification in SAVANNAH Phase II trial [astrazeneca-us.com]
- 17. Crizotinib efficacy and safety in patients with advanced NSCLC harboring MET alterations: A real-life data of Turkish Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of AMG-337 with Chemotherapy: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
AMG-337, a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, has demonstrated significant preclinical activity in MET-dependent cancer models. While clinical investigations have explored its use in combination with chemotherapy, a comprehensive public repository of preclinical studies detailing synergistic effects remains elusive. This guide provides a summary of the available preclinical data for this compound as a monotherapy, establishing the biological rationale for its combination with cytotoxic agents. Furthermore, it outlines standard experimental protocols to assess such synergies, offering a framework for future research in this area.
Preclinical Efficacy of this compound Monotherapy
Preclinical studies have consistently shown that this compound effectively inhibits MET signaling in cancer cells with MET amplification, leading to reduced cell proliferation and tumor growth.[1][2][3][4] The primary mechanism of action involves the inhibition of MET phosphorylation and downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[1][2]
In Vitro Activity of this compound
| Cell Line | Cancer Type | MET Status | IC50 (µmol/L) | Key Findings | Reference |
| MHCC97H | Hepatocellular Carcinoma | Amplified | 0.015 | Potent anti-proliferative activity | [3][4] |
| HCCLM3 | Hepatocellular Carcinoma | Amplified | 0.025 | Potent anti-proliferative activity | [3][4] |
| SNU-620 | Gastric Cancer | Amplified | Not Reported | Inhibition of MET and Gab-1 phosphorylation, leading to cell cycle arrest and apoptosis. | [1] |
| SNU-5 | Gastric Cancer | Amplified | Not Reported | Inhibition of downstream PI3K and MAPK pathways. | [1] |
| U-87 MG | Glioblastoma | HGF/MET autocrine loop | Not Reported | Partial sensitivity in vitro. | [1] |
In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| SNU-620 | Gastric Cancer | 0.3, 1, 3 mg/kg daily | Dose-dependent TGI; regression at 1 and 3 mg/kg | Robust antitumor efficacy in MET-amplified model. | [1] |
| SNU-5 | Gastric Cancer | 0.3, 1, 3, 10 mg/kg daily | Dose-dependent TGI; regression at 1, 3, and 10 mg/kg | Significant tumor growth inhibition. | [1] |
| U-87 MG | Glioblastoma | 3, 10, 30 mg/kg daily | 100% TGI at 3 mg/kg; regression at 10 and 30 mg/kg | Efficacy in a model with HGF/MET autocrine loop dependency. | [1] |
| LI0612 (PDX) | Hepatocellular Carcinoma | Not specified | Significant inhibition at all doses | Efficacy in a MET-amplified and high-expressing patient-derived xenograft. | [3][4] |
| LI1078 (PDX) | Hepatocellular Carcinoma | Not specified | No effect | Lack of efficacy in a non-MET-amplified and low-expressing patient-derived xenograft. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are summaries of key experimental protocols utilized in the evaluation of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cancer cell growth and proliferation.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, a chemotherapy agent, or the combination of both.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or MTT assay which measures metabolic activity.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compounds.
-
Synergy, additivity, or antagonism of the combination is calculated using software such as CalcuSyn or CompuSyn, which are based on the Chou-Talalay method and provide a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound, alone and in combination with chemotherapy, in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
This compound is typically administered orally, while chemotherapy agents are administered according to standard protocols (e.g., intraperitoneally or intravenously).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. Tumor growth inhibition (TGI) is a common metric.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of MET and its downstream signaling proteins.
-
Methodology:
-
Cancer cells are treated with this compound, chemotherapy, or the combination for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the level of protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: this compound inhibits MET receptor autophosphorylation.
Caption: A generalized preclinical workflow for synergy assessment.
Conclusion and Future Directions
The preclinical data for this compound strongly supports its activity as a monotherapy in MET-dependent cancers. While the direct preclinical evidence for synergy with chemotherapy is not extensively published, the potent mechanism of action of this compound provides a strong rationale for such combinations. The inhibition of the MET pathway, which is crucial for tumor cell proliferation, survival, and invasion, can potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
For researchers and drug developers, the path forward is clear. Rigorous preclinical studies, following the outlined experimental workflows, are necessary to systematically evaluate the synergistic potential of this compound with a range of chemotherapeutic agents across various cancer types. Such studies will be instrumental in identifying the most effective combination strategies and the patient populations most likely to benefit, ultimately guiding the design of future clinical trials. The lack of publicly available preclinical synergy data represents a significant knowledge gap and a compelling area for future investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Amg-337
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Amg-337, a potent and selective small molecule inhibitor of the MET kinase. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, derived from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| Wild-Type MET | 1 | - | Enzymatic Assay |
| H1094R MET | 1 | - | Enzymatic Assay |
| M1250T MET | 4.7 | - | Enzymatic Assay |
| HGF-stimulated pMET | 5 | PC3 | Cell-based Assay |
| V1092I MET | 21.5 | - | Enzymatic Assay |
| Y1230H MET | 1077 | - | Enzymatic Assay |
| D1228H MET | >4000 | - | Enzymatic Assay |
Table 2: Common Treatment-Related Adverse Events (AEs) in Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) |
| Headache | 60-63% | 9% |
| Nausea | 31-38% | 0% |
| Vomiting | 21-38% | 0% |
| Abdominal Pain | 33% | Not Reported |
| Decreased Appetite | 33% | Not Reported |
| Peripheral Edema | 33% | Not Reported |
| Fatigue | 14% | 4.5% |
Personal Protective Equipment (PPE) and Handling
As a potent, biologically active compound, this compound should be handled with the same precautions as a cytotoxic agent. Adherence to the following PPE and handling guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves (tested to ASTM D6978 standard) are required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves immediately if contaminated or every 30-60 minutes during continuous handling.
-
Gown: A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Gowns should be resistant to chemical permeation.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosol generation, a full-face shield or safety goggles should be worn.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved N95 or higher-rated respirator is required. A fit test for the selected respirator is mandatory.
-
Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled and removed before exiting the designated area.
Engineering Controls
-
All handling of powdered this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the compound.
General Handling Practices
-
Avoid direct contact with the skin, eyes, and mucous membranes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.
-
All surfaces and equipment should be decontaminated after use.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Chemical fume hood or biological safety cabinet
-
Appropriate PPE (see section 2.1)
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Don all required PPE and perform all steps within a certified chemical fume hood or biological safety cabinet.
-
Tare a sterile, amber glass vial or polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, gowns, shoe covers, pipette tips, vials) should be considered hazardous chemical waste. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Method: All hazardous waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for cytotoxic and chemical waste disposal.
Visualizations
MET Signaling Pathway
Caption: MET Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
Caption: Safe handling workflow for this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
